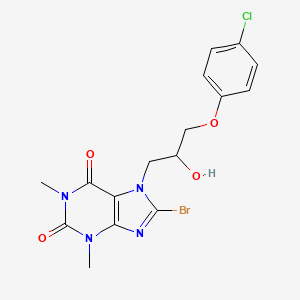
8-Bromo-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Bromo-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H16BrClN4O4 and its molecular weight is 443.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
8-Bromo-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also referred to as M3, is a purine derivative notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features that suggest possible interactions with various biological targets. This article delves into the synthesis, biological activities, mechanisms of action, and relevant case studies concerning M3.
Chemical Structure and Synthesis
The molecular formula of M3 is C19H25ClN6O4 with a molecular weight of 436.9 g/mol. The IUPAC name denotes its complex structure featuring a bromine atom, chlorophenoxy group, and hydroxypropyl side chain. The synthesis typically involves several steps:
- Formation of the Purine Core : The initial step involves creating the 1H-purine-2,6-dione framework.
- Introduction of Functional Groups : The chlorophenoxy and hydroxypropyl groups are incorporated via nucleophilic substitution reactions.
- Final Modifications : The compound is purified through techniques such as column chromatography.
Biological Activities
M3 has been studied for various biological activities, particularly its potential as an anticancer agent and its influence on cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of M3 against several cancer cell lines. Table 1 summarizes the IC50 values observed in different assays.
These results indicate that M3 exhibits significant cytotoxicity against breast (MCF-7) and colon (HCT116) cancer cell lines.
The mechanism by which M3 exerts its biological effects involves several pathways:
- Enzyme Inhibition : M3 has been shown to inhibit specific kinases involved in cell proliferation and survival.
- Gene Expression Modulation : The compound interacts with DNA and RNA, potentially altering gene expression profiles associated with cancer progression.
- Cell Cycle Arrest : Studies indicate that treatment with M3 can lead to cell cycle arrest at the G1 phase, contributing to its anticancer efficacy.
Case Studies
Several case studies have explored the therapeutic implications of M3:
- Study on Breast Cancer Cells : A study conducted by Li et al. demonstrated that M3 significantly inhibited the growth of MCF-7 cells through apoptosis induction and cell cycle arrest mechanisms.
- In Vivo Studies : Animal model studies have indicated that administration of M3 led to reduced tumor sizes in xenograft models of breast cancer, supporting its potential for further development as an anticancer therapeutic.
Properties
CAS No. |
477333-82-7 |
|---|---|
Molecular Formula |
C16H16BrClN4O4 |
Molecular Weight |
443.7 g/mol |
IUPAC Name |
8-bromo-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H16BrClN4O4/c1-20-13-12(14(24)21(2)16(20)25)22(15(17)19-13)7-10(23)8-26-11-5-3-9(18)4-6-11/h3-6,10,23H,7-8H2,1-2H3 |
InChI Key |
PBAKGNBQEFAWLC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(COC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















